

Methyl 2,4-Dimethylbenzoate: A Technical Guide to Synthesis and Application

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Compound of Interest

Compound Name: Methyl 2,4-dimethylbenzoate

CAS No.: 23617-71-2

Cat. No.: B1585506

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Executive Summary

Methyl 2,4-dimethylbenzoate (CAS: 23617-71-2) is an aromatic ester primarily utilized as a specialized intermediate in organic synthesis and pharmaceutical development. Distinct from its complex fragrance analogs (such as the oakmoss odorant methyl 2,4-dihydroxy-3,6-dimethylbenzoate), this molecule serves as a critical building block for constructing substituted benzyl scaffolds and heterocyclic pharmacophores.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a self-validating synthesis protocol based on Fischer esterification, and analytical standards for quality assurance.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The precise characterization of **Methyl 2,4-dimethylbenzoate** is essential for distinguishing it from isomeric impurities (e.g., methyl 2,5-dimethylbenzoate) commonly found in commercial xylene-derived feedstocks.[1]

Table 1: Core Chemical Data

Parameter	Specification
CAS Number	23617-71-2
IUPAC Name	Methyl 2,4-dimethylbenzoate
Synonyms	2,4-Dimethylbenzoic acid methyl ester; m-Xylic acid methyl ester
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
SMILES	<chem>COC(=O)C1=C(C)C=C(C)C=C1</chem>
InChI Key	QQCLNRPRQRDMCK-UHFFFAOYSA-N

Table 2: Physical Properties

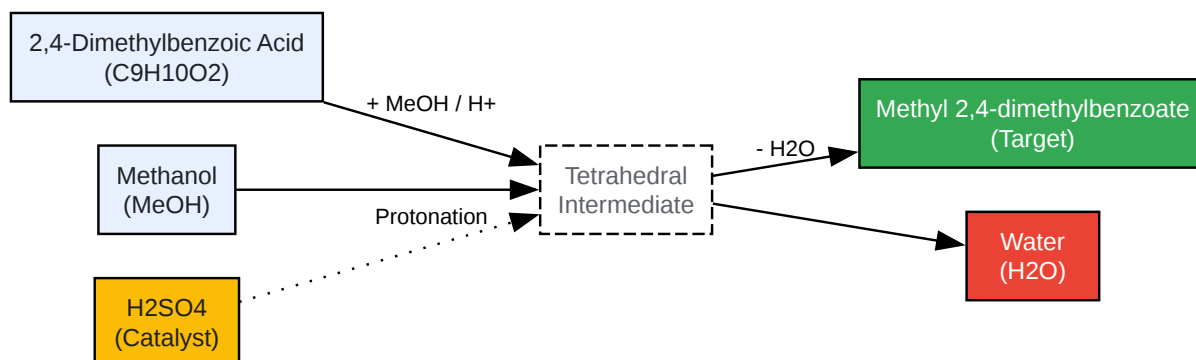
Property	Value (Experimental/Predicted)	Context
Appearance	Colorless to pale yellow liquid	Standard State (25°C)
Boiling Point	238–240 °C	@ 760 mmHg (Predicted)
Density	1.03 ± 0.05 g/cm ³	Liquid phase
Solubility	Immiscible in water; Soluble in Et ₂ O, EtOH, DCM	Lipophilic nature (LogP ~2. [1]8)
Flash Point	>100 °C	Closed Cup (Estimated)

Synthesis Protocol: Acid-Catalyzed Esterification[1]

The most robust route for high-purity synthesis is the Fischer Esterification of 2,4-dimethylbenzoic acid.[1] This method is preferred over acyl chloride routes for its atom economy and ease of scalability in a drug development setting.

Reaction Mechanism & Pathway

The reaction proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by methanol.[1]



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Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 2,4-dimethylbenzoic acid.

Experimental Methodology

Objective: Synthesize 10.0 g of **Methyl 2,4-dimethylbenzoate**.

Reagents:

- 2,4-Dimethylbenzoic acid (10.0 g, 66.6 mmol)[1]
- Methanol (anhydrous, 50 mL, excess)
- Sulfuric acid (conc.[2][3] H_2SO_4 , 1.0 mL)
- Dichloromethane (DCM) for extraction[1]

Step-by-Step Protocol:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add 2,4-dimethylbenzoic acid (10.0 g) and anhydrous methanol (50 mL). Stir until the solid is suspended.
- Catalysis: Slowly add concentrated H_2SO_4 (1.0 mL) dropwise. Caution: Exothermic.[1]

- Reflux: Heat the mixture to reflux (approx. 65°C) for 8–12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.
 - Checkpoint: Disappearance of the acid starting material indicates completion.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.
 - Dissolve the residue in DCM (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid. Note: Gas evolution (CO₂) will occur.
 - Wash the organic layer with Brine (30 mL) and dry over anhydrous Na₂SO₄.
- Purification: Filter off the drying agent and concentrate the filtrate.
 - Optional: If high purity (>99%) is required for pharmaceutical use, perform vacuum distillation (approx. 120–125 °C @ 10 mmHg).[1]

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against the following spectroscopic standards.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.85 (d, J=8.0 Hz, 1H): Aromatic proton at C6 (ortho to ester).[1]
 - δ 7.05 (s, 1H): Aromatic proton at C3 (between methyls).[1]
 - δ 7.00 (d, J=8.0 Hz, 1H): Aromatic proton at C5.[1]
 - δ 3.88 (s, 3H): Methoxy group (-OCH₃).
 - δ 2.55 (s, 3H): Methyl group at C2 (ortho).[1]

- δ 2.35 (s, 3H): Methyl group at C4 (para).[1]
- Interpretation: The distinct singlet at 3.88 ppm confirms the ester formation. The two methyl singlets confirm the 2,4-substitution pattern.[1]

Mass Spectrometry (GC-MS)

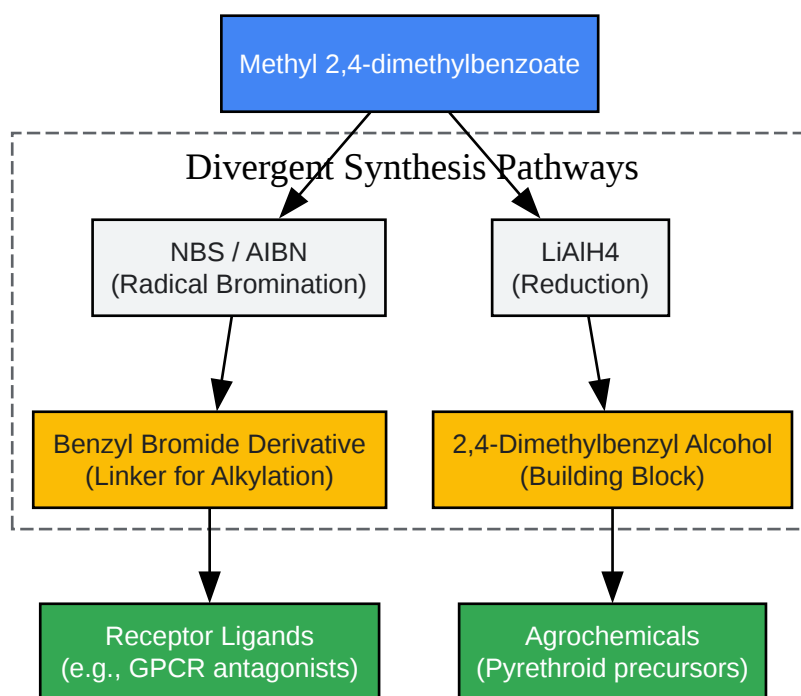
- Molecular Ion (M⁺): m/z 164.
- Base Peak: m/z 133 (Loss of -OCH₃, [M-31]⁺).
- Fragment: m/z 105 (Loss of -COOCH₃, [M-59]⁺, formation of dimethylphenyl cation).[1]

Applications in Drug Development[1][2]

Methyl 2,4-dimethylbenzoate is not merely a solvent; it is a "masked" benzoic acid scaffold used in the synthesis of complex pharmacophores.[1]

Benzylic Functionalization Workflow

The methyl groups on the aromatic ring are non-equivalent. The C4-methyl is electronically more activated and sterically more accessible than the C2-methyl, allowing for regioselective functionalization (e.g., radical bromination).[1]



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Figure 2: Divergent synthetic utility of **Methyl 2,4-dimethylbenzoate** in medicinal chemistry.

Specific Utility

- Prodrug Design: The ester moiety serves as a prodrug for 2,4-dimethylbenzoic acid derivatives, improving lipophilicity (LogP) to cross cell membranes before enzymatic hydrolysis.[1]
- Scaffold Construction: Used as a precursor for preparing 2,4-dimethylbenzamide derivatives, which are often investigated for anti-inflammatory activity.[1]

Safety & Handling (GHS Standards)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Corrosion/Irritation	H315	Causes skin irritation.[4][5][6]
Serious Eye Damage	H319	Causes serious eye irritation. [4][5][6]

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
- Ventilation: Handle in a fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry place away from strong oxidizing agents and alkalis.

References

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